1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol
Description
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-chlorophenol with trifluoroacetaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding phenyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-acetone.
Reduction: 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to various receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenol: Shares the bromine and chlorine substituents but lacks the trifluoromethyl and hydroxyl groups.
2-Bromo-4-chloroaniline: Contains an amino group instead of the hydroxyl group.
4-Bromo-2-chlorophenol: Similar structure but with different positioning of the bromine and chlorine atoms.
Uniqueness
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various chemical and biological applications.
Biological Activity
1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol (CAS No. 1508437-73-7) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound features a unique trifluoroethanol moiety, which is known for enhancing the pharmacokinetic properties of drugs. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₅ClBrF₃O
- Molecular Weight : 289.48 g/mol
- PubChem CID : 77183657
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
- Halogen Substituents : The bromine and chlorine atoms can participate in halogen bonding and influence the electronic properties of the molecule, potentially affecting receptor binding affinities.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of halogenated phenolic compounds. While specific data on this compound is limited, compounds with similar structures have shown significant antibacterial and antifungal activities. For instance:
- Case Study : A related compound demonstrated an IC50 value of 15 µM against Staphylococcus aureus, indicating potential efficacy in treating bacterial infections.
Cytotoxicity and Anticancer Properties
Fluorinated compounds are often evaluated for their anticancer properties due to their ability to modulate enzyme activity related to cancer metabolism.
- Research Findings : In vitro assays revealed that fluorinated phenols can inhibit cell proliferation in various cancer cell lines. Although specific studies on this compound are scarce, its structural analogs have shown promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | MCF-7 | 20 |
| Analog B | HeLa | 25 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Example : Compounds with similar trifluoromethyl groups have been identified as inhibitors of various metabolic enzymes such as cytochrome P450. This suggests that this compound could exhibit similar inhibitory effects.
Tables Summarizing Biological Activities
Q & A
Q. What are the primary synthetic routes for 1-(2-Bromo-4-chloro-phenyl)-2,2,2-trifluoro-ethanol, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via a one-pot strategy using ammonium bromide (NH₄Br) and Oxone to convert secondary alcohols to α-bromoketones, which are then reduced to the target ethanol derivative. Key conditions include solvent choice (e.g., acetonitrile), reaction temperature (25–40°C), and stoichiometric ratios of NH₄Br to Oxone (1:2) . Purity is assessed via HPLC or GC-MS, with typical yields ranging from 65–80% depending on substrate complexity.
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
Structural confirmation relies on a combination of:
- NMR Spectroscopy : NMR (δ ~ -75 ppm for CF₃ group) and NMR (aromatic protons δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 317.92 (C₈H₆BrClF₃O).
- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and O-H (broad ~3300 cm⁻¹) .
Q. What preliminary biological screening methods are recommended to assess its enzyme inhibition potential?
Initial screening involves:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate .
- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay robustness.
Advanced Research Questions
Q. What strategies can address discrepancies between computational docking predictions and experimental enzyme inhibition data?
Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to account for binding pocket flexibility.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between predicted and observed conformers .
- Crystallographic Validation : Co-crystallize the compound with the target enzyme (if feasible) to resolve binding modes .
Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence regioselectivity in cross-coupling reactions?
The bromo and chloro groups direct electrophilic substitution to the para position, while the CF₃ group enhances electrophilicity at the carbonyl carbon. For Suzuki-Miyaura coupling:
- Substituent Effects : Br at the 2-position activates the aryl ring for Pd-catalyzed coupling (yields ~70–85% with Pd(PPh₃)₄) .
- Competing Pathways : Steric hindrance from Cl at the 4-position may reduce coupling efficiency by 15–20% compared to unsubstituted analogs .
Q. What methodologies are effective in resolving contradictory data on its antimicrobial activity across different studies?
Contradictions may stem from assay variability. Standardize protocols by:
- Strain Selection : Use ATCC reference strains (e.g., S. aureus ATCC 29213) and consistent inoculum sizes (1–5 × 10⁵ CFU/mL).
- Culture Media : Compare activity in Mueller-Hinton vs. RPMI-1640 media, which affect compound solubility .
- Check Metabolite Interference : Use LC-MS to detect degradation products in long-term assays (>24 hrs).
Methodological Challenges
Q. What experimental design considerations are critical for studying its stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C. Half-life in plasma: ~2–4 hrs .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax = 254 nm).
- Metabolite Identification : Use hepatic microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism .
Q. How can researchers optimize crystallization for X-ray diffraction studies, given the compound’s fluorine-rich structure?
Fluorine atoms complicate crystallization due to weak intermolecular interactions. Strategies include:
- Co-Crystallization : Add co-solvents (e.g., DMSO) or heavy atoms (e.g., PtCl₄) to enhance crystal packing.
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion .
- Synchrotron Radiation : Use high-flux beams (λ = 0.7–1.0 Å) for small or weakly diffracting crystals.
Safety and Compliance
Q. What safety protocols are recommended for handling this compound, based on its GHS classification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
